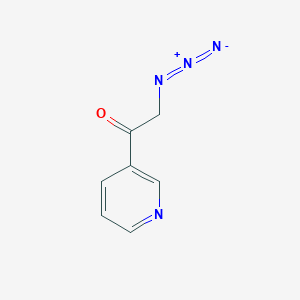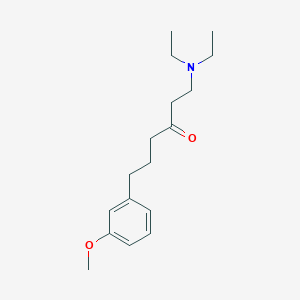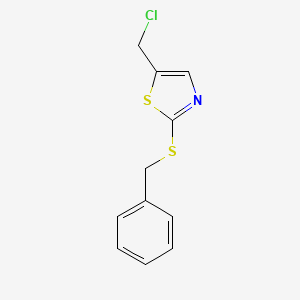
2-Bromo-6-(tert-butoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(tert-butoxy)naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a bromine atom at the 6th position and a tert-butoxy group at the 2nd position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tert-butoxy)naphthalene typically involves the bromination of 2-t-butyloxynaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(tert-butoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-t-butyloxynaphthalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: The major product is 2-t-butyloxynaphthalene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(tert-butoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(tert-butoxy)naphthalene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-naphthol
- 2-Bromo-6-butoxynaphthalene
- 6-Bromo-2-tetralone
Uniqueness
2-Bromo-6-(tert-butoxy)naphthalene is unique due to the presence of both a bromine atom and a tert-butoxy group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H15BrO |
|---|---|
Molekulargewicht |
279.17 g/mol |
IUPAC-Name |
2-bromo-6-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H15BrO/c1-14(2,3)16-13-7-5-10-8-12(15)6-4-11(10)9-13/h4-9H,1-3H3 |
InChI-Schlüssel |
RHEZYSUAEBMARA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+/-)-2a,5-Dihydropyrrolo[4,3,2-de]quinoline-2,4(1H,3H)-dione](/img/structure/B8421048.png)

![2-[Ethyl(4-ethynylphenyl)amino]ethanol](/img/structure/B8421071.png)


![8-(2-Pyridinyl)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B8421097.png)





![2-[4-(2-Hydroxyethyl)-1-piperazinyl]methylmorpholine](/img/structure/B8421144.png)

